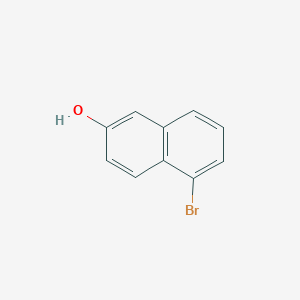

5-Bromonaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCYULYTYLSGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629952 | |

| Record name | 5-Bromonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-05-4 | |

| Record name | 5-Bromonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile but Underutilized Building Block

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromonaphthalen-2-ol

This compound is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on different rings. This arrangement of functional groups presents a unique opportunity for regioselective synthesis, allowing for orthogonal chemical modifications. The hydroxyl group, an activating substituent, facilitates electrophilic aromatic substitution and serves as a nucleophile or a precursor to an ether linkage. Conversely, the bromine atom is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Despite its potential, this compound remains a relatively specialized reagent.[1] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an expert analysis of its potential reactivity and applications for researchers in synthetic chemistry and drug development.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is essential for its effective use and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 116632-05-4 | [2] |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 110–111 °C | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis: A Strategic Approach to a Challenging Regioisomer

The direct synthesis of this compound is challenging due to the directing effects of the hydroxyl group. A direct bromination of 2-naphthol would yield other isomers. Therefore, a multi-step, regiocontrolled synthesis is required. The most robust and scalable method commences from 5-amino-2-naphthol, employing a sulfonic acid group as both a protecting and an activating moiety for a key Sandmeyer reaction.[1][3][4]

Causality in Experimental Design

The direct Sandmeyer reaction on 5-amino-2-naphthol to introduce the bromine atom is notoriously difficult because the powerful electron-donating hydroxyl group is overly activating.[1][4] To overcome this, a sulfonic acid group is temporarily installed at the C1 position. This strategic choice serves three critical functions:

-

Blocks the Most Reactive Site : It prevents unwanted side reactions, such as azo coupling, at the highly activated C1 position.[1]

-

Deactivates the Ring System : The electron-withdrawing nature of the sulfonate group tempers the high reactivity of the naphthalene ring, making the diazonium intermediate a better electron acceptor.[1]

-

Facilitates the Sandmeyer Reaction : This improved electron-accepting ability makes the crucial electron transfer from the copper(I) bromide catalyst more efficient, allowing the Sandmeyer reaction to proceed smoothly.[1]

The subsequent removal of the sulfonic acid group via hydrolysis is facilitated by the activating nature of the hydroxyl group, making the desulfonation step efficient under relatively mild acidic conditions.[1][3]

Detailed Synthesis Protocol

This protocol is adapted from the work of Everett, Hamilton, and Abelt.[1][4]

Step 1: Sulfonation of 5-Amino-2-naphthol

-

Grind 5-amino-2-naphthol (1.0 eq) to a fine powder and place it in a round-bottom flask.

-

Under a nitrogen atmosphere, heat the solid to 55 °C.

-

Add concentrated sulfuric acid (~3.7 eq) in one portion and mix rapidly until the mixture becomes too viscous to stir.

-

Allow the reaction to stand overnight. The product, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, precipitates from the reaction mixture.

-

Isolate the solid product by quenching with water and collecting via suction filtration.

Step 2: Sandmeyer Reaction

-

Dissolve the sulfonic acid intermediate from Step 1 (1.0 eq), sodium hydroxide (~1.03 eq), and sodium nitrite (~1.0 eq) in water.

-

In a separate flask, prepare a solution of sulfuric acid in water and cool it to below 5 °C.

-

Add the solution from the first step dropwise to the cold sulfuric acid, maintaining the temperature below 5 °C to form the diazonium sulfate precipitate.

-

Collect the yellow diazonium salt by suction filtration and wash with ice-water.

-

Immediately transfer the moist filter cake to a mixture of CuBr (~1.0 eq), CuBr₂ (~1.0 eq), and HBr in water.

-

Warm the mixture to 70 °C for 1 hour.

-

Filter the hot mixture by gravity to yield an aqueous solution of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.

Step 3: Desulfonation

-

To the crude product from the previous step, add 20% aqueous sulfuric acid.

-

Heat the slurry to reflux for approximately 20-30 minutes.

-

Cool the reaction mixture and perform a liquid-liquid extraction with diethyl ether.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by vacuum sublimation (180 °C, 0.5 torr) to yield this compound as a white solid.

Spectroscopic and Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized material.

| Technique | Key Data and Interpretation | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ = 8.16 (d, 1H), 7.64 (d, 1H), 7.61 (d, 1H), 7.26 (dd, 1H), 7.20 (dd, 1H), 7.15 (d, 1H), 5.05 (s, 1H, -OH). The distinct signals correspond to the seven aromatic protons and one hydroxyl proton, with coupling constants confirming the substitution pattern. | [1] |

| ¹³C NMR | (100 MHz, CDCl₃): δ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18. The ten distinct carbon signals are consistent with the proposed structure. | [1] |

| IR | (Nujol, cm⁻¹): 3200 (broad, O-H stretch), 1503, 1464 (C=C aromatic stretch), 861, 812, 771, 740 (C-H bending). | [1] |

| HRMS | [M-H]⁻ calculated for C₁₀H₆BrO: 220.96020; Found: 220.96077. This confirms the elemental composition. | [1] |

Standard Characterization Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of dry this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Analysis : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing : Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

System : A reversed-phase HPLC system with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector is recommended.[5]

-

Mobile Phase : A gradient system is effective. For example: Mobile Phase A: 0.1% Trifluoroacetic acid in Water. Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Program : Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.

-

Detection : Monitor the elution profile at a wavelength of 230 nm. Purity is determined by the relative area percentage of the main peak.

Reactivity and Synthetic Potential

The dual functionality of this compound makes it a strategic precursor for a variety of complex molecules. Its reactivity can be directed to either the hydroxyl group or the aryl bromide under different conditions.

-

Reactions at the Aryl Bromide (C5) : The C-Br bond is the primary site for cross-coupling reactions.

-

Suzuki-Miyaura Coupling : This is arguably the most valuable reaction for this substrate, allowing the formation of a C-C bond with a variety of aryl or vinyl boronic acids. This pathway is crucial for building biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[6][7]

-

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, converting the aryl bromide into an arylamine. This is a foundational transformation in medicinal chemistry.[8]

-

Heck and Sonogashira Couplings : These reactions allow for the introduction of alkene and alkyne functionalities, respectively, further expanding the synthetic diversity.

-

-

Reactions at the Hydroxyl Group (C2) : The phenolic hydroxyl group offers another set of synthetic possibilities.

-

O-Alkylation/Arylation : Standard Williamson ether synthesis conditions (a base like K₂CO₃ and an alkyl halide) can be used to form ethers. This is useful for modifying solubility or introducing linker moieties.

-

Conversion to Triflates : The hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions, offering an alternative to reactions at the bromide site.[3]

-

Oxidative Coupling : Naphthols can undergo oxidative coupling to form binaphthol (BINOL) structures. While direct coupling of this compound would be complex, it could serve as a precursor to chiral ligands that are foundational in asymmetric catalysis.

-

Potential Applications in Research and Development

While direct applications of this compound are not extensively documented, its structure is analogous to key intermediates in several high-value areas.

-

Medicinal Chemistry : The bromonaphthyl core is a key pharmacophore in the design of potent enzyme inhibitors. For instance, the structurally related 2-(aminomethyl)-5-bromonaphthalene is a crucial building block for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[8] this compound could be a valuable starting material for novel scaffolds targeting similar biological pathways.

-

Organic Electronics : Bromonaphthalene derivatives are widely used as intermediates for synthesizing semiconducting molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[7][9] The naphthalene core provides thermal stability and favorable photophysical properties, while the bromo- and hydroxyl- groups allow for tuning of electronic properties through subsequent reactions.

-

Photoacid Catalysis : Brominated naphthols have been shown to function as photoacids. Upon irradiation with light, their acidity increases dramatically, allowing them to catalyze reactions like acetalization under mild conditions. The heavy bromine atom in 6-bromo-2-naphthol enhances intersystem crossing, which could lead to interesting photochemical reactivity.[10]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The following information is based on data for structurally similar compounds and should be treated as a guideline.

-

Hazard Classification : Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a synthetic building block with significant untapped potential. Its dual, orthogonally addressable functional groups—a hydroxyl group amenable to nucleophilic and electrophilic reactions and an aryl bromide poised for cross-coupling—make it a highly versatile intermediate. The robust, three-step synthesis provides a reliable route to access this compound on a scale sufficient for multi-step synthetic campaigns. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the creation of complex, high-value molecules. This guide provides the foundational knowledge—from synthesis to potential applications—to confidently incorporate this valuable reagent into advanced research programs.

References

- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]

- SciSpace. (n.d.). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl.

- Hanson, K., et al. (2022). Visible light photoactivation of 6-bromo-2-naphthol facilitates photoacid-catalyzed acetalization. Organic & Biomolecular Chemistry. [Link]

- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613827, 7-Bromo-2-naphthol.

- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI.

- Hreczycho, G., et al. (2014). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 19(8), 11473-11488. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613826, 8-Bromonaphthalen-2-ol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromonaphthalene: A Key Building Block for Advanced Materials and Chemical Innovation.

Sources

- 1. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-BROMO-2-NAPHTHOL | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromonaphthalen-2-ol

CAS Number: 116632-05-4 Synonyms: 5-Bromo-2-naphthol

This guide provides a comprehensive technical overview of 5-Bromonaphthalen-2-ol, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the compound's chemical properties, a detailed and field-proven synthesis protocol, spectroscopic characterization, reactivity, and safety considerations, offering a holistic understanding for its effective utilization in research and development.

Introduction and Significance

This compound is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on different rings. This arrangement makes it a valuable precursor for the synthesis of a variety of more complex molecules. The regioselective synthesis of such disubstituted naphthalenes can be challenging, which underscores the importance of reliable synthetic routes to this compound.[1][2] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the hydroxyl group can be functionalized in numerous ways, making this compound a strategic building block in the construction of diverse molecular architectures. Its derivatives have potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors, and in the synthesis of functional materials like azo dyes.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 116632-05-4 | [5][6] |

| Molecular Formula | C₁₀H₇BrO | [5] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | White solid | [1][2] |

| Melting Point | 110-111 °C | [1][2][6] |

| Boiling Point | 353.8 ± 15.0 °C (Predicted) | [6] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry environment at room temperature. | [6] |

Synthesis of this compound

The most direct and well-documented synthesis of this compound proceeds from 5-amino-2-naphthol via a three-step process involving sulfonation, a Sandmeyer reaction, and subsequent desulfonation.[1][2] The introduction of a sulfonic acid group at the 1-position is a critical step, serving as both a protecting and an activating group. It deactivates the naphthalene ring sufficiently to allow for a successful Sandmeyer reaction and blocks the highly reactive 1-position from unwanted side reactions like azo coupling.[1][2]

Synthetic Workflow

The overall synthetic scheme is depicted below.

Caption: Synthesis Workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1][2]

Step 1: Sulfonation of 5-Amino-2-naphthol

-

Grind 5-amino-2-naphthol (104 mmol) to a fine powder and heat to 55°C under a nitrogen atmosphere.

-

Rapidly add sulfuric acid (389 mmol) in one portion and mix thoroughly with the solid. The mixture will become solid within approximately 15 minutes as the product, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, precipitates.

-

Allow the reaction to proceed for the specified time, avoiding excess reaction time to prevent over-sulfonation.

Causality: Using a minimal amount of neat sulfuric acid ensures the formation of the monosulfonated product which precipitates from the reaction medium, driving the reaction to completion and preventing further sulfonation.[1]

Step 2: Sandmeyer Reaction

-

Dissolve the crude 5-amino-2-hydroxynaphthalene-1-sulfonic acid (46.5 mmol), sodium hydroxide (48.0 mmol), and sodium nitrite (46.4 mmol) in water.

-

This solution containing the diazonium salt is then added to a mixture of cuprous bromide (CuBr, 46.7 mmol), cupric bromide (CuBr₂, 46.6 mmol), and hydrobromic acid (HBr) in water. Recent studies suggest that an equimolar ratio of CuBr and CuBr₂ is more effective than using CuBr in excess.[1]

-

Warm the reaction mixture to 70°C for one hour.

-

After cooling, saturate the filtrate with sodium chloride to precipitate the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.

-

Collect the solid by suction filtration and air-dry. This crude product is used in the next step without further purification.

Causality: The sulfonic acid group makes the diazonium intermediate a better electron acceptor, facilitating the electron transfer from Cu(I), which is the rate-determining step in the Sandmeyer reaction.[1] Using sulfuric acid to generate nitrous acid avoids the incorporation of chloride into the final product.[1]

Step 3: Desulfonation

-

Mix the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (36.7 mmol) with 20% aqueous sulfuric acid (250 mL).

-

Heat the slurry to reflux for 20 minutes.

-

After cooling, extract the product with diethyl ether (3 x 200 mL).

-

Combine the ether layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the residue by vacuum sublimation (180 °C, 0.5 torr) to yield 5-bromo-2-naphthol as a white solid.

Causality: The sulfonic acid group, having served its purpose, is readily removed by heating in dilute aqueous acid, yielding the final desired product.[1][2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key data are summarized below.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.16 (d, J=8.1 Hz, 1H), 7.64 (d, J=9.2 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.26 (dd, J=8.1, 7.6 Hz, 1H), 7.20 (dd, J=9.2, 2.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 5.05 (s, 1H, -OH).[1][2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18.[2] |

| IR (Nujol, cm⁻¹) | 3200 (O-H stretch), 1503, 1464, 1378, 861, 812, 771, 740.[2] |

| High-Resolution MS (ESI) | Found [M-H]⁻ 220.96077, C₁₀H₆BrO requires 220.96020.[2] |

Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is dictated by the hydroxyl group and the bromo substituent.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

-

Bromo Group Reactivity: The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, alkyl, and amino groups at the 5-position.

This dual reactivity makes this compound a valuable starting material for synthesizing complex molecular scaffolds. For instance, it is a key precursor for the synthesis of certain Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for specific types of cancer.[4] Additionally, it can be used in the synthesis of azo-azoimine dyes.[3]

Caption: Reactivity of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8] Work should be conducted in a well-ventilated fume hood.[9]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[7][8]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.[7][8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined synthesis, characterized physicochemical properties, and dual reactivity make it an important intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.

References

- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ

- CAS RN 116632-05-4 | this compound | MFCD17012486 - Hoffman Fine Chemicals. (URL: [Link])

- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - ResearchG

- Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene - PrepChem.com. (URL: [Link])

- Supplier CAS No 116632-05-4 - BuyersGuideChem. (URL: [Link])

- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC - PubMed Central. (URL: [Link])

- Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. (URL: [Link])

- This compound | 116632-05-4 - Sigma-Aldrich (Chinese). (URL: [Link])

Sources

- 1. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound CAS#: 116632-05-4 [m.chemicalbook.com]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-2-naphthol

Executive Summary

Substituted naphthalenes are cornerstone scaffolds in medicinal chemistry and materials science. Among them, 5-bromo-2-naphthol presents a unique synthetic challenge due to the directing effects of the naphthalene ring system. Direct electrophilic bromination of 2-naphthol fails to produce the desired 5-bromo isomer in appreciable yields, necessitating a more strategic, multi-step approach. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis of 5-bromo-2-naphthol, starting from 5-amino-2-naphthol. The core of this strategy involves the temporary installation of a sulfonic acid group, which serves as both a protecting and a deactivating group, thereby enabling a successful Sandmeyer reaction. We will elucidate the causality behind each experimental step and provide detailed protocols for the synthesis, purification, and rigorous characterization of the final product using a suite of analytical techniques.

The Strategic Imperative: Overcoming Regioselectivity in Naphthalene Chemistry

The naphthalene core is not a simple benzene analogue; its fused ring structure results in non-equivalent positions for electrophilic substitution. In 2-naphthol, the hydroxyl group is a powerful activating, ortho-, para-director. However, this activation is predominantly channeled towards the C1 (ortho) and C6 (para-like) positions.[1][2][3] Direct bromination, therefore, typically yields a mixture of 1-bromo-2-naphthol and 6-bromo-2-naphthol, with the 5-bromo isomer being a negligible byproduct.[4][5]

To achieve substitution at the C5 position, a more sophisticated strategy is required. The direct route from 5-amino-2-naphthol via a standard Sandmeyer reaction is also problematic because the activating hydroxyl group interferes with the reaction, making the diazonium ion too electron-rich for efficient conversion.[6][7] The methodology detailed herein circumvents these issues by employing a sulfonic acid protecting group, a robust and scalable solution for producing high-purity 5-bromo-2-naphthol.[6][7]

The Three-Step Synthetic Pathway

Our recommended pathway is a validated three-step sequence that begins with commercially available 5-amino-2-naphthol. This process is designed for high regioselectivity and manageable execution in a standard laboratory setting.

Caption: Overall workflow for the synthesis of 5-bromo-2-naphthol.

Step 1: Sulfonation (Protecting & Activating Group Installation)

Causality: The first step involves treating 5-amino-2-naphthol with sulfuric acid.[6] This serves two critical functions:

-

Protection: It introduces a sulfonic acid (-SO₃H) group at the C1 position, the most activated site, thereby protecting it from unwanted reactions.

-

Deactivation: The electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring system. This is crucial for the success of the subsequent Sandmeyer reaction, as it makes the diazonium intermediate more susceptible to nucleophilic substitution by bromide.[6][7]

Step 2: The Sandmeyer Reaction

Causality: With the C1 position blocked and the ring system appropriately tuned electronically, the amino group at C5 can be reliably converted into a bromo group. The process involves diazotization with sodium nitrite and sulfuric acid, followed by copper(I) bromide-catalyzed substitution. The use of a CuBr/CuBr₂ mixture ensures efficient conversion of the diazonium salt to the aryl bromide.[6]

Step 3: Desulfonation and Purification

Causality: The sulfonic acid group is a temporary installation and must be removed to yield the final product. This is conveniently achieved by heating the intermediate in aqueous sulfuric acid.[6][7] The reaction is essentially the mechanistic reverse of sulfonation and is driven by the protic, aqueous environment. Final purification via vacuum sublimation is highly effective, yielding the product as a pure, white crystalline solid.[6][7]

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood. 2-Naphthol and its derivatives can be harmful if inhaled or swallowed and may cause skin and eye irritation.[8][9] Sulfuric acid and hydrobromic acid are highly corrosive.

Protocol for Synthesis of 5-bromo-2-naphthol

This protocol is adapted from the validated procedure by Everett et al. (2009).[6][7]

Step 1: 5-Amino-2-hydroxynaphthalene-1-sulfonic acid

-

Grind 16.7 g (104 mmol) of 5-amino-2-naphthol to a fine powder.

-

In a suitable round-bottom flask, heat the powder to 55°C under a nitrogen atmosphere.

-

Add 21.6 mL (389 mmol) of concentrated sulfuric acid in a single portion and mix vigorously. Stirring may become difficult as the mixture becomes viscous.

-

Remove the heat source, cover the reaction, and let it stand overnight at room temperature.

-

Carefully add the resulting solid to approximately 500 mL of water. Collect the precipitate by suction filtration.

-

Wash the solid with about 300 mL of acetone and collect by suction filtration to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid as a white solid.

Step 2: Crude 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid (via Sandmeyer Reaction)

-

In an ice bath, prepare a solution of 11.11 g (46.5 mmol) of the sulfonic acid intermediate from Step 1, 1.90 g (48.0 mmol) of NaOH, and 3.20 g (46.4 mmol) of NaNO₂ in 80 mL of water.

-

Slowly add this solution to a stirred, ice-cold solution of 10 mL of concentrated H₂SO₄ in 100 mL of water. A yellow diazonium sulfate precipitate will form.

-

Collect the yellow precipitate by suction filtration and wash it thoroughly with ice-water.

-

Prepare a mixture of 6.70 g (46.7 mmol) of CuBr, 10.40 g (46.6 mmol) of CuBr₂, and 5.2 mL of HBr in approximately 200 mL of water.

-

Transfer the moist diazonium salt filter cake to the copper bromide mixture.

-

Warm the mixture to 70°C for 1 hour, then filter by gravity while hot.

-

Saturate the filtrate with 90 g of NaCl and stir the solution overnight.

-

Collect the resulting precipitate by suction filtration and air-dry to obtain crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.

Step 3: 5-Bromo-2-naphthol (Desulfonation and Purification)

-

Transfer the crude solid from Step 2 to a flask containing 250 mL of 20% aqueous sulfuric acid.

-

Heat the mixture to 120°C for 4 hours.

-

After cooling, extract the reaction mixture with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo to yield the crude product.

-

Purify the residue by vacuum sublimation (180 °C, 0.5 torr) to give 5-bromo-2-naphthol as a pure white solid.[6][7]

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized 5-bromo-2-naphthol requires a multi-technique analytical approach. Each technique provides a unique piece of structural information, and together they form a self-validating system of proof.

Caption: Logical workflow for the structural confirmation of 5-bromo-2-naphthol.

Summary of Expected Analytical Data

The following table summarizes the key characterization data for high-purity 5-bromo-2-naphthol.[6][7]

| Parameter | Expected Value | Significance |

| Appearance | White solid | Indicates high purity, absence of colored impurities. |

| Melting Point | 110–111 °C | A sharp melting range is a strong indicator of purity. |

| ¹H NMR | See Table 2 below | Confirms the proton environment and substitution pattern. |

| ¹³C NMR | See Table 3 below | Confirms the carbon skeleton. |

| IR (cm⁻¹) | ~3200 (broad), 1503, 1464, 861, 812, 771, 740 | Confirms O-H, aromatic C=C, and C-Br functionalities. |

| HRMS ([M-H]⁻) | m/z = 220.96077 (Found), 220.96020 (Calculated) | Confirms elemental composition (C₁₀H₆BrO). |

NMR Spectroscopy Data

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Data (400 MHz, CDCl₃) [6][7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.16 | Doublet (d) | 8.1 | Aromatic H |

| 7.64 | Doublet (d) | 9.2 | Aromatic H |

| 7.61 | Doublet (d) | 7.6 | Aromatic H |

| 7.26 | Doublet of doublets (dd) | 8.1, 7.6 | Aromatic H |

| 7.20 | Doublet of doublets (dd) | 9.2, 2.4 | Aromatic H |

| 7.15 | Doublet (d) | 2.4 | Aromatic H |

| 5.05 | Singlet (s) | - | -OH |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃) [6][7]

| Chemical Shift (δ) ppm |

|---|

| 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18 |

Infrared (IR) Spectroscopy

Protocol: The spectrum can be obtained using a KBr pellet or Nujol mull.

The IR spectrum provides definitive evidence for the key functional groups. The broad absorption around 3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[6][10] The series of bands between 1450-1600 cm⁻¹ corresponds to the C=C stretching of the aromatic naphthalene core. The bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern and the C-Br bond.[6]

Mass Spectrometry (MS)

Protocol: High-resolution mass spectrometry (HRMS) is typically performed using electrospray ionization (ESI).

The mass spectrum provides the most accurate confirmation of the molecular formula. A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Conclusion

The synthesis of 5-bromo-2-naphthol is a prime example of strategic chemical synthesis, where a direct approach is thwarted by the inherent reactivity of the starting material. By employing a well-conceived protection-functionalization-deprotection sequence, this valuable intermediate can be prepared in high yield and purity. The use of a sulfonic acid protecting group is an elegant and effective solution to control regioselectivity. The rigorous characterization workflow presented here, combining chromatographic, spectroscopic, and physical data, provides a robust and self-validating system to confirm the identity and quality of the final product, ensuring its suitability for demanding applications in drug discovery and materials science.

References

- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]

- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

- Chemistry Stack Exchange. (2018). Mechanism of formation of 2-naphthol red dye (aka Sudan 1). [Link]

- PrepChem.com. Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene. [Link]

- Yue, D., & Larock, R. C. (2002). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

- Royal Society of Chemistry. (1987). Dearomatisation of 2-naphthol by oxidative nucleophilic substitution and oxidative electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Wikipedia. 2-Naphthol. [Link]

- Metascience. (n.d.).

- Pu, L. (2004). Regioselective Substitution of BINOL. Chemical Reviews, 104(3), 1687–1716. [Link]

- Chemistry Stack Exchange. (2015).

- Organic Syntheses. (n.d.). 6-bromo-2-naphthol. [Link]

- SlideShare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. [Link]

- ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. [Link]

- ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

Sources

- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 6. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. echemi.com [echemi.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Bromonaphthalen-2-ol

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromonaphthalen-2-ol (CAS No: 116632-05-4), a key intermediate in the synthesis of various organic compounds. For researchers and professionals in drug development and materials science, precise characterization of such molecules is paramount. This document moves beyond a simple presentation of data, offering a holistic interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the structural elucidation of this compound.

Molecular Identity and Structural Framework

This compound is a disubstituted naphthalene derivative with the molecular formula C₁₀H₇BrO. The precise arrangement of the bromo and hydroxyl substituents on the naphthalene core dictates its chemical reactivity and physical properties. Spectroscopic analysis provides the definitive evidence required to confirm this arrangement.

To facilitate a clear discussion of the spectral data, the following numbering scheme for the this compound molecule will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Rationale for NMR Analysis

For a molecule like this compound, ¹H NMR allows us to count the number of distinct aromatic protons, determine their connectivity through spin-spin coupling, and infer their positions relative to the electron-withdrawing bromine atom and the electron-donating hydroxyl group. ¹³C NMR complements this by mapping the carbon framework of the molecule, identifying the number of unique carbon environments, and distinguishing between protonated and quaternary carbons.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines a standard procedure for acquiring high-resolution NMR data for a solid organic sample.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a wealth of information confirming the substitution pattern. The data were acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.16 | Doublet (d) | 8.1 | 1H | H8 |

| 7.64 | Doublet (d) | 9.2 | 1H | H4 |

| 7.61 | Doublet (d) | 7.6 | 1H | H6 |

| 7.26 | Doublet of Doublets (dd) | 8.1, 7.6 | 1H | H7 |

| 7.20 | Doublet of Doublets (dd) | 9.2, 2.4 | 1H | H3 |

| 7.15 | Doublet (d) | 2.4 | 1H | H1 |

| 5.05 | Singlet (s) | - | 1H | OH |

Interpretation:

-

Aromatic Region (7.15-8.16 ppm): The presence of six distinct signals, each integrating to one proton, confirms a disubstituted naphthalene ring with no symmetry. The chemical shifts are consistent with an aromatic system.[2][3]

-

Hydroxyl Proton (5.05 ppm): The broad singlet at 5.05 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

-

Signal Assignments:

-

H8 (8.16 ppm): This proton is significantly downfield due to the anisotropic effect of the adjacent aromatic ring and its peri-relationship to the bromine atom. It appears as a doublet, coupled to H7.

-

H1 (7.15 ppm): This proton is ortho to the electron-donating hydroxyl group, which shields it, shifting it upfield. It shows a small doublet coupling to H3.

-

H3 (7.20 ppm): This proton is meta to the hydroxyl group and shows coupling to both H4 (large, J=9.2 Hz) and H1 (small, J=2.4 Hz).

-

H4 (7.64 ppm): This proton is para to the hydroxyl group and ortho to the C4a-C8a ring junction. It appears as a doublet coupled to H3.

-

H6 (7.61 ppm) & H7 (7.26 ppm): These protons are on the same ring as the bromine. H6 is ortho to the bromine, and H7 is meta. The doublet of doublets for H7 arises from coupling to both H6 and H8.

-

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, reveals the ten unique carbon environments of the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment | Type |

| 154.13 | C2 | Quaternary (C-OH) |

| 136.05 | C8a | Quaternary |

| 129.62 | C4 | CH |

| 127.98 | C6 | CH |

| 127.73 | C8 | CH |

| 127.23 | C4a | Quaternary |

| 126.68 | C7 | CH |

| 123.01 | C5 | Quaternary (C-Br) |

| 119.24 | C3 | CH |

| 110.18 | C1 | CH |

Interpretation:

-

Quaternary Carbons: Four signals correspond to carbons without attached protons. The most downfield signal (154.13 ppm) is assigned to C2, directly bonded to the electronegative oxygen atom. The signal at 123.01 ppm is assigned to C5, bonded to the bromine atom; its chemical shift is influenced by the heavy atom effect. The remaining two signals (136.05 and 127.23 ppm) are assigned to the bridgehead carbons C8a and C4a.

-

Protonated Carbons: The remaining six signals correspond to the CH carbons of the naphthalene ring. Their assignments are based on established substituent effects in naphthalene systems and are consistent with the ¹H NMR data.[4][5] The electron-donating -OH group shields the ortho (C1, C3) and para (C4) positions, while the electron-withdrawing -Br group deshields the ipso-carbon (C5).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for IR Analysis

For this compound, IR spectroscopy is primarily used to confirm the presence of two key functional groups: the hydroxyl (-OH) group and the aromatic (C=C) system. The positions of these absorption bands provide structural confirmation.

Experimental Protocol: FTIR (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples. It involves dispersing the sample in a matrix of potassium bromide, which is transparent to infrared radiation.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.[6][7]

IR Data and Interpretation

The following key absorption bands were observed (Nujol mull).[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 | Broad, Strong | O-H stretching vibration (hydrogen-bonded) |

| 1503 | Medium | C=C aromatic ring stretching |

| 1464 | Medium | C=C aromatic ring stretching |

| 1378 | Medium | In-plane O-H bending / C-O stretching |

| 861, 812, 771, 740 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

O-H Stretch (3200 cm⁻¹): The strong, broad absorption centered around 3200 cm⁻¹ is definitive evidence of a hydroxyl group involved in intermolecular hydrogen bonding, a characteristic feature of phenols.[8][9]

-

Aromatic C=C Stretches (1503, 1464 cm⁻¹): These absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the naphthalene aromatic ring system.

-

C-O Stretch / O-H Bend (1378 cm⁻¹): This region contains contributions from both C-O stretching and O-H in-plane bending vibrations, further confirming the phenolic structure.

-

C-H Out-of-Plane Bending (861-740 cm⁻¹): The multiple strong bands in this "fingerprint" region are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly characteristic of the substitution pattern on the naphthalene ring.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Rationale for MS Analysis

The primary goal of MS is to confirm the molecular formula (C₁₀H₇BrO) by determining the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an unambiguous elemental composition. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic isotopic pattern that serves as a powerful diagnostic tool.

Experimental Protocol: High-Resolution MS (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often resulting in the observation of the deprotonated molecule [M-H]⁻ in negative ion mode.

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).[11][12]

Mass Spectrometry Data and Interpretation

The high-resolution mass spectrum was acquired using ESI in negative ion mode.[1]

| Ion | Calculated m/z (for C₁₀H₆⁷⁹BrO) | Calculated m/z (for C₁₀H₆⁸¹BrO) | Found m/z ([M-H]⁻) |

| [M-H]⁻ | 220.96020 | 222.95815 | 220.96077 |

Interpretation:

-

Molecular Formula Confirmation: The experimentally found mass of the deprotonated molecule (220.96077) is in excellent agreement with the calculated mass for the formula C₁₀H₆⁷⁹BrO (220.96020). This high-resolution data confirms the elemental composition of the molecule.

-

Isotopic Pattern: A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (the M+2 peak). This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The observed spectrum would show a peak at m/z ≈ 221 and another at m/z ≈ 223, with an intensity ratio of approximately 1:1, providing unmistakable evidence for the presence of a single bromine atom.[13]

-

Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced. Typical fragmentation pathways for bromonaphthalenes under harder ionization conditions (like Electron Ionization) would involve the loss of the bromine radical (•Br) or the loss of HBr, followed by fragmentation of the naphthalene core, such as the loss of a C₂H₂ molecule.[13]

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The NMR data precisely map the proton and carbon skeleton, confirming the 5,2-substitution pattern. IR spectroscopy validates the presence of the critical hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its characteristic isotopic signature. This self-consistent dataset serves as a reliable benchmark for researchers utilizing this compound in further synthetic applications.

References

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Laskin, J., & Futrell, J. (2000). Internal Energy Distributions Resulting from Sustained Off-Resonance Excitation in Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. II. Fragmentation of the 1-Bromonaphthalene Radical Cation. The Journal of Physical Chemistry A, 104(23), 5498–5507.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87.

- Mphahlele, M. J., & El-Nahas, A. M. (2010). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 15(4), 2327–2333.

- Pindur, U., & Dauth, J. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect, 7(31), e202202836.

- Roy, A., & Bhattacharyya, K. (2013). A theoretical investigation on the effect of π–π stacking interaction on 1H isotropic chemical shielding in certain homo- and hetero-nuclear aromatic systems. Journal of Molecular Modeling, 19, 4391–4403.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Varma, R. S., & Jadhav, V. H. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2639.

- Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 652.

- Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

Sources

- 1. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. as.uky.edu [as.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shimadzu.com [shimadzu.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. pubs.acs.org [pubs.acs.org]

Solubility Profile of 5-Bromonaphthalen-2-ol: A Guide to Prediction, Determination, and Application

An In-depth Technical Guide for the Pharmaceutical Scientist

Preamble: Navigating the Solubility Landscape

In the realm of drug development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is not merely a preliminary step; it is the foundation upon which reaction kinetics, purification strategies, and formulation development are built. 5-Bromonaphthalen-2-ol, a disubstituted naphthalene derivative, presents a fascinating case study in solubility, governed by the interplay of its rigid aromatic core, the polar hydroxyl group, and the lipophilic bromine substituent.

This guide eschews a rigid, templated approach. Instead, it is structured to follow the logical workflow of a research scientist: from understanding the molecule's intrinsic properties to predicting its behavior in various solvent systems, and finally, to the empirical determination and practical application of this critical data. The protocols herein are designed to be self-validating, providing not just steps, but the scientific rationale required to adapt and troubleshoot effectively.

Part 1: Physicochemical Characterization of this compound

A molecule's identity dictates its behavior. The solubility of this compound is intrinsically linked to its structure, polarity, and ability to form intermolecular interactions.

-

Molecular Formula: C₁₀H₇BrO[1]

The structure consists of a bicyclic aromatic naphthalene system. The hydroxyl (-OH) group at position 2 introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. The bromine atom at position 5 increases the molecular weight and electron density, contributing to its overall lipophilicity. This duality—a polar, hydrogen-bonding functional group on a large, nonpolar aromatic scaffold—is the primary driver of its solubility characteristics.

Caption: Molecular structure of this compound.

Part 2: Theoretical Solubility Principles and Predictions

The principle of "like dissolves like" provides a robust framework for predicting solubility. The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Influence of the Hydroxyl Group: The phenolic -OH group can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and can act as a hydrogen bond acceptor for polar aprotic solvents (e.g., DMSO, DMF). This suggests good solubility in these solvent classes.

-

Influence of the Naphthalene Ring: The large, nonpolar, and aromatic naphthalene core favors interactions with nonpolar and aromatic solvents (e.g., toluene, benzene, diethyl ether) through van der Waals forces and π-π stacking.[4] The parent compound, 2-naphthol, is known to be soluble in simple alcohols, ethers, and chloroform.[5]

-

Influence of the Bromine Atom: The bromine atom adds to the molecule's lipophilicity and polarizability, further enhancing its affinity for nonpolar organic solvents.[6]

-

Acid-Base Properties: As a phenol, this compound is a weak acid. Therefore, it is expected to be largely insoluble in water but will show significantly enhanced solubility in aqueous basic solutions (e.g., 5% NaOH) due to the formation of the highly polar sodium phenoxide salt.[7]

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar Aromatic | Toluene, Benzene | High to Moderate | Favorable π-π stacking and van der Waals interactions with the naphthalene ring.[4] |

| Ethers | Diethyl Ether, THF | Moderate | Good balance of polarity to interact with the -OH group and nonpolar character for the ring.[5] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole and dispersion forces. Chloroform can also act as a weak H-bond donor.[5] |

| Nonpolar Aliphatic | Hexanes, Heptane | Low | Insufficient polarity to overcome the solute's lattice energy and interact with the -OH group. |

| Aqueous | Water | Very Low | The large nonpolar naphthalene structure dominates, making it poorly soluble despite the -OH group.[5] |

| Aqueous Base | 5% Sodium Hydroxide | High | Deprotonation of the phenolic proton forms a water-soluble salt.[7][8] |

| Aqueous Acid | 5% Hydrochloric Acid | Very Low | No basic functional group present for salt formation. |

Part 3: A Self-Validating Protocol for Quantitative Solubility Determination

While predictions are invaluable, empirical data is definitive. The following gravimetric method provides a reliable, step-by-step process for determining the solubility of this compound. The causality behind each step is explained to ensure scientific integrity and adaptability.

Experimental Workflow for Solubility Measurement

Caption: Gravimetric workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge (optional)

-

Evaporation system (e.g., vacuum oven, rotary evaporator, or nitrogen stream)

Protocol:

-

Preparation (n=3 for each solvent):

-

Accurately weigh approximately 100 mg of this compound directly into a 4 mL glass vial. The key is to add an excess of solid to ensure a saturated solution is formed.

-

Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial. Record the exact volume.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurry vigorously for at least 24 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation:

-

Remove the vials from the shaker and place them in a rack within the same temperature-controlled environment for 1-2 hours. Causality: This allows the excess, undissolved solid to settle, preventing interference with sampling. For very fine suspensions, centrifugation (at the same constant temperature) may be required.

-

-

Aliquot Sampling:

-

Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe fitted with a 0.22 µm syringe filter. Self-Validation: The filter is a critical control step to guarantee that no microscopic solid particles are transferred, which would falsely inflate the solubility measurement. Perform this step quickly to minimize temperature fluctuations.

-

-

Solvent Evaporation:

-

Tare an empty, clean, and dry vial on the analytical balance.

-

Dispense the filtered aliquot from the syringe into the pre-weighed vial.

-

Evaporate the solvent completely. A gentle stream of nitrogen or the use of a vacuum oven at a moderate temperature (e.g., 40°C, well below the solute's melting point) is recommended. Causality: Complete removal of the solvent is necessary for an accurate final weight measurement of the dissolved solute.

-

-

Quantification:

-

Once the solvent is fully evaporated and the vial has returned to ambient temperature, re-weigh the vial containing the dried solute residue.

-

The difference between the final weight and the tare weight is the mass of this compound that was dissolved in the sampled aliquot.

-

-

Calculation:

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

-

Average the results from the triplicate samples and calculate the standard deviation to validate the precision of the measurement.

-

Part 4: Application of Solubility Data

The empirically determined solubility data is actionable intelligence for the research scientist:

-

Reaction Chemistry: Selecting a solvent in which reactants are highly soluble can significantly increase reaction rates and yields.

-

Purification: Recrystallization, a powerful purification technique, relies on identifying a solvent system where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.

-

Formulation Development: For pharmaceutical applications, understanding solubility in various biocompatible solvents and buffer systems is paramount for developing stable and bioavailable dosage forms.

-

Analytical Method Development: Solubility data informs the choice of mobile phases in chromatography (HPLC, SFC) and diluents for spectroscopic analysis (UV-Vis, NMR).

By systematically predicting, measuring, and applying solubility data, researchers can accelerate their development timelines and ensure the robustness of their scientific outcomes.

References

- Determining Solubility of Organic Compounds. [Link: https://www.google.com/url?q=https://vdocuments.mx/determining-solubility-of-organic-compounds.html]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.google.com/url?q=https://www.yumpu.

- Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link: https://www.researchgate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.google.com/url?q=https://www.yumpu.

- Solubility of Organic Compounds. [Link: https://www.google.com/url?q=https://www.studocu.com/en-au/document/university-of-new-south-wales/chemistry-1b/other/solubility-of-organic-compounds/5121307]

- CAS RN 116632-05-4 | this compound | MFCD17012486 - Hoffman Fine Chemicals. [Link: https://www.hoffmanfinechemicals.com/product/5-bromonaphthalen-2-ol]

- Naphthalene | Solubility of Things. [Link: https://www.solubilityofthings.

- 1-bromonaphthalen-2-ol - ChemBK. [Link: https://www.chembk.com/en/chem/1-Bromo-2-naphthol]

- The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy | Request PDF - ResearchGate. [Link: https://www.researchgate.net/publication/338903332_The_study_of_the_solubility_of_naphthalene_diimides_with_various_bulky_flanking_substituents_in_different_solvents_by_UV-vis_spectroscopy]

- Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. [Link: https://www.google.com/url?q=https://pubs.acs.org/doi/10.1021/je900959u]

- Extended Hansen solubility approach: naphthalene in individual solvents - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/6535272/]

- Solubility of naphthalene in methanol solutions (23 - ResearchGate. [Link: https://www.researchgate.net/publication/289524095_Solubility_of_naphthalene_in_methanol_solutions_23]

- An In-depth Technical Guide on the Physicochemical Properties of 2-(Aminomethyl)-5-bromonaphthalene - Benchchem. [Link: https://www.benchchem.com/pdf/B1287/physicochemical-properties-of-2-(aminomethyl)-5-bromonaphthalene.pdf]

- 5-BROMO-2-NAPHTHOL - CymitQuimica. [Link: https://www.cymitquimica.com/cas/116632-05-4]

- 52927-23-8|5-Bromonaphthalen-1-ol|BLD Pharm. [Link: https://www.bldpharm.com/products/52927-23-8.html]

- 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/613826]

- 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-naphthol]

- 2-Naphthol - Wikipedia. [Link: https://en.wikipedia.org/wiki/2-Naphthol]

- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002010/]

- CAS 580-13-2: 2-Bromonaphthalene | CymitQuimica. [Link: https://www.cymitquimica.com/cas/580-13-2]

- 6-Bromo-2-naphthol 97 15231-91-1 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/103723]

- (5-Bromonaphthalen-2-yl)methanol | C11H9BrO | CID 13477023 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13477023]

- 7-Bromonaphthalen-2-OL - ChemBK. [Link: https://www.chembk.com/en/chem/7-Bromonaphthalen-2-ol]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 6-溴-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 6. CAS 580-13-2: 2-Bromonaphthalene | CymitQuimica [cymitquimica.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction: The Significance of 5-Bromo-2-naphthalenol

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-naphthalenol

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-naphthalenol is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on its aromatic core. While seemingly a simple molecule, its structural arrangement makes it a valuable and versatile building block in advanced organic synthesis.[1] The precise placement of the bromo and hydroxyl functionalities allows for regioselective reactions, a critical challenge when dealing with multi-substituted naphthalenes.[1]

This guide provides a comprehensive exploration of the core physical properties of 5-bromo-2-naphthalenol. Understanding these characteristics is paramount for its effective use, from designing synthetic routes and purification strategies to ensuring safe handling and predicting its behavior in complex biological systems. For professionals in drug discovery, such foundational compounds are the starting point for constructing more complex molecules with potential therapeutic activities.[2][3] The insights herein are curated to provide not just data, but the scientific context behind the numbers and spectra, empowering researchers to leverage this compound to its full potential.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical compound is the bedrock of reproducible science. The fundamental properties of 5-bromo-2-naphthalenol are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₇BrO | [4][5][6] |

| Molecular Weight | 223.07 g/mol | [4][5][6] |

| CAS Number | 116632-05-4 | [4][5][7] |

| Appearance | Off-white to beige powder/crystalline solid | [8] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C(=C1)Br | [9] |

| InChIKey | BZCYULYTYLSGBX-UHFFFAOYSA-N | [7][9] |

Table 1: Core Identifiers for 5-Bromo-2-naphthalenol.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a solid organic compound is a primary indicator of its purity and stability.

Melting Point

The melting point of 5-bromo-2-naphthalenol has been reported within the range of 122-124 °C .[8] It is crucial to note that other isomers, such as 6-bromo-2-naphthol, exhibit similar melting points, underscoring the necessity of complementary analytical techniques for unambiguous identification.[8][10] A sharp, well-defined melting range is a strong indicator of high sample purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice of the solid.

The determination of a melting point is a fundamental procedure for assessing the purity of a crystalline solid.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point for the related isomer 6-bromo-2-naphthol is reported as 353.80 °C , with other sources providing a rough estimate of 130°C.[8][10] For non-volatile solids like 5-bromo-2-naphthalenol, the boiling point is often of less practical importance than the melting point and is typically determined under vacuum to prevent thermal decomposition at atmospheric pressure.

Solubility Profile

The solubility of 5-bromo-2-naphthalenol is dictated by the interplay between its polar hydroxyl group and its large, nonpolar bromonaphthalene ring system.

This profile is consistent with the "like dissolves like" principle. The polar hydroxyl group can form hydrogen bonds with polar protic solvents (like methanol) and interact with polar aprotic solvents (like acetone). The large, hydrophobic naphthalene core dominates the molecule's character, leading to good solubility in organic solvents and poor solubility in water. This differential solubility is fundamental to its purification, often by recrystallization from a suitable solvent system like ethanol or a benzene/petroleum ether mixture.[8]

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of 5-bromo-2-naphthalenol, with each technique offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C).

-

¹H NMR: The proton NMR spectrum is highly diagnostic. For 5-bromo-2-naphthalenol, one would expect to see:

-

Aromatic Protons (6H): A series of complex multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electron-donating effect of the -OH group and the electron-withdrawing/anisotropic effects of the -Br atom. Protons adjacent to the bromine atom will be shifted downfield.

-

Hydroxyl Proton (1H): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl₃, it might appear around δ 5-6 ppm. In DMSO-d₆, it would be shifted further downfield.[12]

-

-

¹³C NMR: The molecule has 10 carbon atoms, all of which are in unique chemical environments, thus 10 distinct signals are expected in the ¹³C NMR spectrum.

-

Aromatic Carbons: Signals would appear in the typical aromatic region of δ 110-155 ppm.

-

C-OH Carbon: The carbon atom bonded to the hydroxyl group (C2) would be shifted significantly downfield (e.g., ~150-155 ppm).

-

C-Br Carbon: The carbon atom bonded to the bromine (C5) would be shifted upfield relative to other aromatic carbons due to the "heavy atom effect," likely appearing around δ 115-120 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Data from the closely related 6-bromo-2-naphthol provides an excellent reference.[6]

-

O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm⁻¹ .

-

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.

-

C-Br Stretch: A weaker band in the fingerprint region, typically around 500-650 cm⁻¹ .

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a naphthalene derivative, 5-bromo-2-naphthalenol possesses an extended π-conjugated system. This leads to strong absorption in the ultraviolet region due to π → π* transitions. Based on data for 2-naphthol, one can expect strong absorption maxima (λ_max) in the range of 220-340 nm .[13] The exact wavelengths and molar absorptivities will be influenced by the bromo- and hydroxyl- substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the exact molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature for a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 222 (for C₁₀H₇⁷⁹BrO) and another at m/z 224 (for C₁₀H₇⁸¹BrO). This characteristic M⁺, M+2 pattern is a definitive indicator of the presence of a single bromine atom. Electron ionization mass spectra for the isomeric 6-bromo-2-naphthol confirm this pattern.[14]

Safety and Handling

While specific toxicity data for 5-bromo-2-naphthalenol is limited, data from the closely related and commercially available 6-bromo-2-naphthol provides essential guidance.[15]

-

Hazard Classification: Classified as a skin, eye, and respiratory irritant.[15]

-

GHS Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[15][16]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[15][16]

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[15][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]

Applications in Research and Drug Development

5-Bromo-2-naphthalenol is primarily a synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position.[2]

-

Modification of the Hydroxyl Group: The hydroxyl group can be easily converted into other functionalities, such as ethers or esters, or used to direct further electrophilic aromatic substitution.

-

Scaffold for Complex Molecules: This dual functionality makes it an ideal starting material for multi-step syntheses of complex molecular architectures, which is a common strategy in the development of new pharmaceutical agents and functional materials like dyes.[11]

By providing two distinct points for chemical modification, 5-bromo-2-naphthalenol offers chemists a reliable platform for building molecular diversity and exploring structure-activity relationships in drug discovery programs.

References